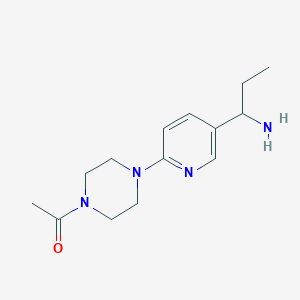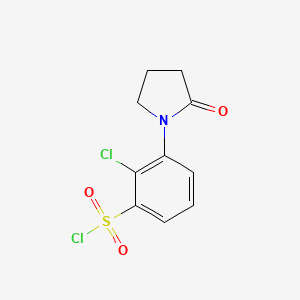
2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound with a complex structure that includes a benzene ring, a sulfonyl chloride group, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound are typically sulfonamide derivatives, which can have various applications depending on the specific substituents introduced .
Aplicaciones Científicas De Investigación
2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Investigated for its potential as a biochemical tool for modifying proteins and other biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form sulfonamide and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzene-1-sulfonamide: Similar in structure but with a different substituent on the benzene ring.
4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride: Lacks the chlorine substituent on the benzene ring.
Propiedades
Fórmula molecular |
C10H9Cl2NO3S |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
2-chloro-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-10-7(13-6-2-5-9(13)14)3-1-4-8(10)17(12,15)16/h1,3-4H,2,5-6H2 |
Clave InChI |
NPWBVXKJBUGEKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


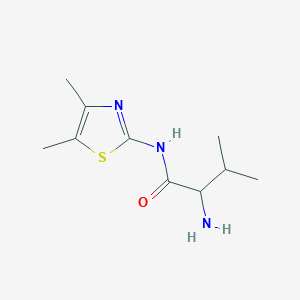


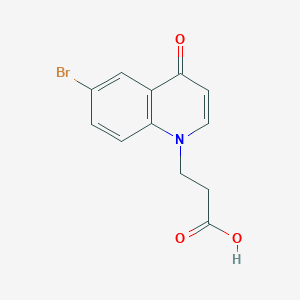
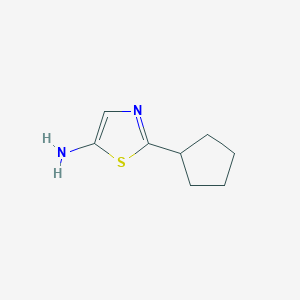
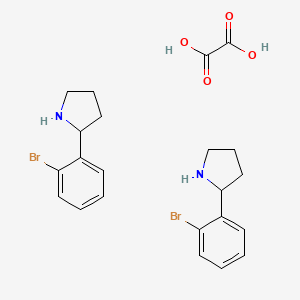

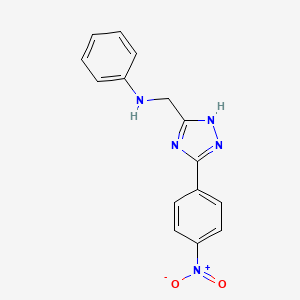
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)
